(1-(5-fenilisoxazol-3-il)-1-oxo-propan-2-il)(4-ciclopropil-1H-1,2,3-triazol-1-il)pirrolidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

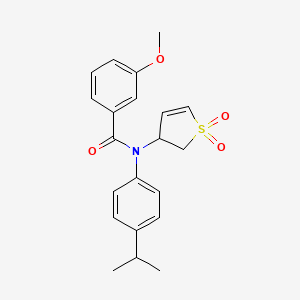

The synthesis of similar compounds often involves the use of the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole . This reaction, catalyzed by Cu(I), is part of the so-called “Click chemistry” and has proven to be an efficient and innovative route to bioactive compounds .

Molecular Structure Analysis

The molecular structure of similar compounds shows that the triazole ring lies in the plane and is orthogonal to the cyclopropyl ring . There is considerable delocalization of π-electron density within the triazole ring, as indicated by the pattern of bond distances .

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos y química medicinal

Los 1,2,3-triazoles sirven como motivos estructurales privilegiados en el descubrimiento de fármacos. Su alta estabilidad química, carácter aromático y capacidad de unión por puente de hidrógeno los hacen atractivos para el diseño de compuestos bioactivos. Los investigadores han explorado derivados de este compuesto como posibles anticonvulsivos, antibióticos y agentes anticancerígenos . Investigaciones adicionales sobre sus propiedades farmacológicas podrían conducir a nuevos candidatos a fármacos.

Actividad antiproliferativa y anticancerígena

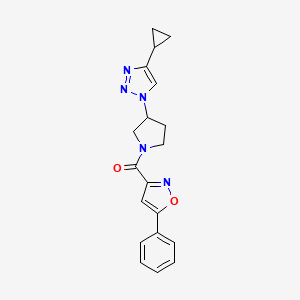

Derivados específicos de los 1,2,3-triazoles exhiben potentes efectos antiproliferativos y anticancerígenos. Por ejemplo, el 3-(4-(4-fenoxifenil)-1H-1,2,3-triazol-1-il)benzo[d]isoxazol demostró una actividad antiproliferativa significativa contra las células MV4-11 . Se justifica la exploración adicional de su mecanismo de acción y posibles aplicaciones clínicas.

En resumen, la versatilidad de este compuesto abarca el descubrimiento de fármacos, la ciencia de los materiales, la química supramolecular y más. Su estructura única continúa inspirando investigaciones innovadoras en diversas disciplinas científicas. 🌟

Mecanismo De Acción

Target of Action

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone, also known as 4-cyclopropyl-1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole, primarily targets the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .

Mode of Action

The compound interacts with its target, the VHL protein, by binding to it . This binding inhibits the function of VHL, leading to an increase in the levels of HIF . As a result, the expression of HIF-responsive genes is upregulated, leading to various downstream effects .

Biochemical Pathways

The primary biochemical pathway affected by (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone is the HIF pathway . By inhibiting the degradation of HIF, the compound leads to an increase in the transcription of HIF-responsive genes . These genes are involved in various processes, including angiogenesis, erythropoiesis, and cellular metabolism .

Pharmacokinetics

It is known that some triazole-based drugs have issues with water solubility, which can affect their bioavailability

Result of Action

The molecular and cellular effects of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone’s action are primarily related to its impact on the HIF pathway . By increasing the levels of HIF, the compound can promote angiogenesis, increase erythropoiesis, and alter cellular metabolism . These effects can have various therapeutic implications, including the treatment of anemia and cancer .

Action Environment

The action, efficacy, and stability of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the oxygen levels in the cellular environment, given its impact on the HIF pathway Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy

Análisis Bioquímico

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes and proteins . The triazole ring, in particular, is known for its ability to form stable complexes with various metal ions, which can influence its interactions with metalloproteins .

Cellular Effects

Similar compounds have been found to exhibit cytotoxic activity against various cancer cell lines

Molecular Mechanism

It is known that triazole derivatives can interact with various biomolecules through hydrogen bonding and other non-covalent interactions . These interactions can potentially lead to changes in enzyme activity, protein conformation, and gene expression.

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may exhibit stability under various conditions

Dosage Effects in Animal Models

The effects of different dosages of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone in animal models have not been reported yet. Studies on similar compounds suggest that they may exhibit dose-dependent effects, with potential therapeutic effects at lower doses and toxic effects at higher doses .

Metabolic Pathways

Given the complexity of the molecule, it is likely to be metabolized by various enzymes and may interact with various cofactors .

Transport and Distribution

Similar compounds are known to interact with various transporters and binding proteins, which can influence their localization and accumulation .

Subcellular Localization

Similar compounds have been found to localize to various compartments or organelles depending on their physicochemical properties and interactions with other biomolecules .

Propiedades

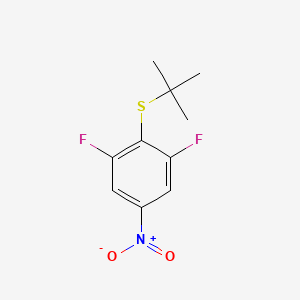

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-19(16-10-18(26-21-16)14-4-2-1-3-5-14)23-9-8-15(11-23)24-12-17(20-22-24)13-6-7-13/h1-5,10,12-13,15H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNUEEHMDXOTLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2450891.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2450893.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2450894.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2450904.png)

![Methyl 2-amino-2-[3-[2-(difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2450905.png)